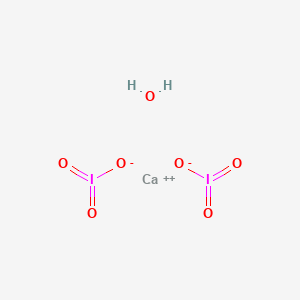
Hydroxypropyl guar gum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxypropyl guar gum is a derivative of guar gum, a naturally occurring polysaccharide extracted from the seeds of the guar plant (Cyamopsis tetragonoloba). This compound is widely used in various industries due to its excellent thickening, stabilizing, and emulsifying properties. This compound is particularly valued for its enhanced solubility and viscosity control, making it a popular ingredient in cosmetics, pharmaceuticals, and food products .
準備方法
Synthetic Routes and Reaction Conditions: Hydroxypropyl guar gum is synthesized by reacting guar gum with propylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction involves the addition of hydroxypropyl groups to the guar gum molecule, resulting in a modified polymer with improved solubility and viscosity properties .
Industrial Production Methods:
Raw Material Preparation: Guar gum powder is mixed with an aqueous solution of sodium hydroxide.
Reaction with Propylene Oxide: The mixture is then reacted with propylene oxide under controlled temperature and pressure conditions. The degree of hydroxypropyl substitution can be adjusted by varying the amount of propylene oxide used.
Purification and Drying: The resulting this compound is purified to remove any unreacted chemicals and by-products. .
化学反応の分析
Types of Reactions: Hydroxypropyl guar gum undergoes various chemical reactions, including:
Substitution: The hydroxypropyl groups can be further modified through substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium persulfate in the presence of catalysts like zero-valent copper.
Substitution: Various epoxides and alkylating agents under alkaline conditions.
Major Products:
科学的研究の応用
Hydroxypropyl guar gum has a wide range of applications in scientific research and industry:
Chemistry: Used as a thickener and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering and drug delivery.
Medicine: Utilized in ophthalmic solutions to treat dry eye syndrome by stabilizing the tear film.
Industry: Commonly used in the food industry as a thickening agent, in the oil industry as a fracturing fluid additive, and in cosmetics for its conditioning properties
作用機序
Hydroxypropyl guar gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, resulting in increased viscosity and stabilization of emulsions. In ophthalmic applications, it enhances the retention of moisture on the ocular surface by forming a protective gel layer . The molecular targets include water molecules and other components of the formulations it is used in, facilitating improved texture and stability .
類似化合物との比較
Carboxymethyl Guar Gum: Another derivative of guar gum with carboxymethyl groups, used for its enhanced solubility and film-forming properties.
Hydroxyethyl Cellulose: A cellulose derivative with similar thickening and stabilizing properties, but derived from cellulose rather than guar gum.
Uniqueness of Hydroxypropyl Guar Gum: this compound is unique due to its combination of high viscosity, excellent solubility, and compatibility with a wide range of formulations. Its ability to form stable gels and emulsions makes it particularly valuable in applications where consistent texture and stability are crucial .
特性
CAS番号 |
39421-75-5 |
|---|---|
分子式 |
C3 H8 O2 . x Unspecified |
分子量 |
NA |
同義語 |
Hydroxypropyl guar; Hydroxypropyl guaran; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)
